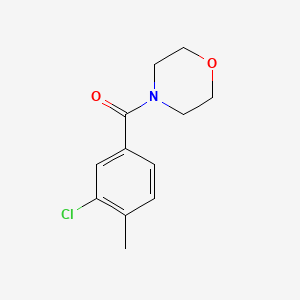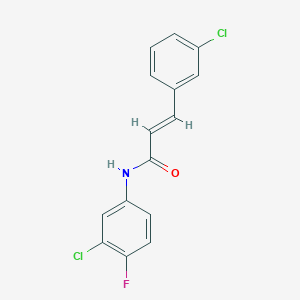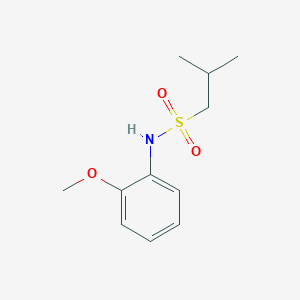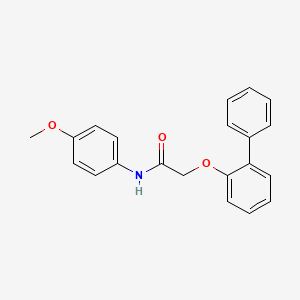![molecular formula C16H9ClN2OS B5809533 1-[(3-chloro-1-benzothien-2-yl)carbonyl]-1H-benzimidazole](/img/structure/B5809533.png)
1-[(3-chloro-1-benzothien-2-yl)carbonyl]-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-chloro-1-benzothien-2-yl)carbonyl]-1H-benzimidazole, also known as CBT-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CBT-1 is a benzimidazole derivative that has been synthesized through various methods, including the use of palladium-catalyzed cross-coupling reactions and Suzuki-Miyaura coupling reactions.
作用機序
1-[(3-chloro-1-benzothien-2-yl)carbonyl]-1H-benzimidazole is believed to act as a positive allosteric modulator of the serotonin 5-HT2A receptor. This receptor plays a role in the regulation of mood, anxiety, and cognition. By modulating this receptor, 1-[(3-chloro-1-benzothien-2-yl)carbonyl]-1H-benzimidazole may be able to produce its anxiolytic and antidepressant effects. 1-[(3-chloro-1-benzothien-2-yl)carbonyl]-1H-benzimidazole has also been shown to increase the release of dopamine in certain brain regions, which may contribute to its potential as a treatment for addiction.
Biochemical and Physiological Effects:
1-[(3-chloro-1-benzothien-2-yl)carbonyl]-1H-benzimidazole has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to reduce cocaine self-administration in rats and decrease alcohol consumption in mice. In addition, 1-[(3-chloro-1-benzothien-2-yl)carbonyl]-1H-benzimidazole has been shown to have antitumor effects in certain types of cancer cells.
実験室実験の利点と制限
One advantage of using 1-[(3-chloro-1-benzothien-2-yl)carbonyl]-1H-benzimidazole in lab experiments is its ability to produce anxiolytic and antidepressant effects in animal models. This makes it a useful tool for studying the neural mechanisms underlying anxiety and depression. However, one limitation of using 1-[(3-chloro-1-benzothien-2-yl)carbonyl]-1H-benzimidazole is its potential off-target effects. As a positive allosteric modulator of the serotonin 5-HT2A receptor, 1-[(3-chloro-1-benzothien-2-yl)carbonyl]-1H-benzimidazole may also modulate other receptors, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 1-[(3-chloro-1-benzothien-2-yl)carbonyl]-1H-benzimidazole. One direction is to further investigate its potential as a treatment for addiction. Another direction is to study its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, future research could focus on developing more selective positive allosteric modulators of the serotonin 5-HT2A receptor, which could potentially reduce the risk of off-target effects.
合成法
The synthesis of 1-[(3-chloro-1-benzothien-2-yl)carbonyl]-1H-benzimidazole has been achieved through various methods. One method involves the use of palladium-catalyzed cross-coupling reactions between 3-chloro-1-benzothiophene and 2-aminobenzimidazole. Another method involves the use of Suzuki-Miyaura coupling reactions between 3-chloro-1-benzothiophene and 2-bromo-1-(2-nitrophenyl)benzimidazole. These methods have been successful in producing 1-[(3-chloro-1-benzothien-2-yl)carbonyl]-1H-benzimidazole with high yields and purity.
科学的研究の応用
1-[(3-chloro-1-benzothien-2-yl)carbonyl]-1H-benzimidazole has been studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and oncology. In neuroscience, 1-[(3-chloro-1-benzothien-2-yl)carbonyl]-1H-benzimidazole has been shown to have anxiolytic and antidepressant effects in animal models. In psychiatry, 1-[(3-chloro-1-benzothien-2-yl)carbonyl]-1H-benzimidazole has been studied for its potential as a treatment for cocaine addiction and alcoholism. In oncology, 1-[(3-chloro-1-benzothien-2-yl)carbonyl]-1H-benzimidazole has been shown to have antitumor effects in certain types of cancer cells.
特性
IUPAC Name |
benzimidazol-1-yl-(3-chloro-1-benzothiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2OS/c17-14-10-5-1-4-8-13(10)21-15(14)16(20)19-9-18-11-6-2-3-7-12(11)19/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRJPFVPAUEZDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)N3C=NC4=CC=CC=C43)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-benzimidazol-1-yl(3-chloro-1-benzothiophen-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[1-isopropyl-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5809470.png)
![methyl 2-[(3-ethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5809472.png)
![N-1,3-benzodioxol-5-yl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5809478.png)
![diethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5809484.png)

![N-(2,4-dimethylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5809495.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809500.png)




![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide](/img/structure/B5809544.png)